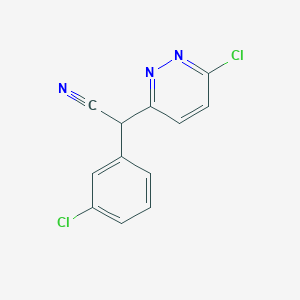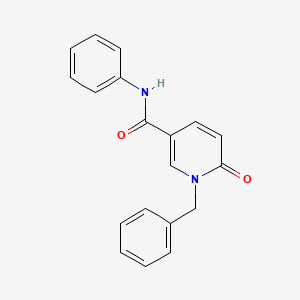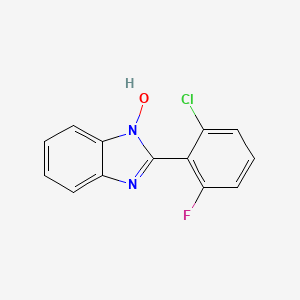![molecular formula C10H7Cl2N3O B3036232 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-70-1](/img/structure/B3036232.png)
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
The compound “4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a 2,4-dichloroanilino group, which is an aniline derivative with two chlorine atoms attached to the benzene ring .
Aplicaciones Científicas De Investigación
Tautomeric Forms and Intramolecular Bonding
- Research has synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, demonstrating their existence primarily in the (arylamino)methylene tautomeric form with intramolecular hydrogen bonding (Rockley & Summers, 1981).
Heterocyclic Systems and X-ray Structure Analysis
- Spiro-fused (C2)-azirino-(C4)-pyrazolones represent a new heterocyclic system. Their synthesis and structures were elucidated, including via X-ray analysis (Holzer et al., 2003).
Environmentally Friendly Synthesis
- Cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used for the synthesis of related compounds, emphasizing green chemistry principles (Mosaddegh et al., 2010).
Mass Spectral Fragmentation Patterns
- The mass spectral fragmentation patterns of related compounds have been studied, providing insights into their chemical properties and potential applications (Keats et al., 1982).
Reactivity and Pharmaceutical Potential
- Two pyrazole derivatives were synthesized and characterized, with their reactivity and pharmaceutical potential evaluated computationally, including potential as anti-TB drugs (Thomas et al., 2018).
Synthesis and Structure of Trihalogenylides
- P,P,P-trichloroylides and related compounds were synthesized and structurally analyzed, contributing to the understanding of their chemical properties (Marchenko et al., 2006).
Potential Anti-Cancer Agents
- Certain pyrazole compounds have been studied for their potential as anti-cancer agents, including their electronic structure and physico-chemical properties (Thomas et al., 2019).
Scientific Research Applications of 4-[(2,4-Dichloroanilino)methylene]-2,4-Dihydro-3H-Pyrazol-3-One
Structural Characteristics
The compound 4-[(2,4-Dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, belonging to a class of compounds known as pyrazolones, has been a subject of various scientific studies. In a study by Rockley and Summers (1981), the structural analysis of closely related compounds, 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, was conducted. They found that these compounds exhibit a specific tautomeric form with intramolecular hydrogen bonding between the CO and exocyclic NH groups (Rockley & Summers, 1981).
Synthesis and Spectroscopic Studies
Holzer et al. (2003) explored the synthesis and spectroscopic studies of spiro-fused pyrazolones, which are structurally similar to the compound . Their research involved the treatment of compounds with trichloroacetyl isocyanate/potassium carbonate, leading to the formation of new heterocyclic systems (Holzer et al., 2003).
Environmental Applications
Mosaddegh, Hassankhani, and Baghizadeh (2010) presented a green chemistry approach using a biodegradable and environmentally friendly biopolymer, cellulose sulfuric acid, for the synthesis of arylmethylene-bis compounds, including the 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one variant. This methodology emphasizes cost-effectiveness and environmental sustainability (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Mass Spectral Analysis
Keats, Rockley, and Summers (1982) provided insights into the mass spectral fragmentation patterns of similar compounds, which is crucial for understanding the chemical behavior and potential applications of these pyrazolones (Keats, Rockley, & Summers, 1982).
Computational Studies and Potential Applications
Thomas et al. (2018) conducted a comprehensive study involving the synthesis, spectroscopic analysis, and computational evaluation of two pyrazole derivatives. Their research included density functional theory calculations, molecular dynamics simulations, and molecular docking to assess the reactive properties and potential pharmaceutical applications of these compounds (Thomas et al., 2018).
Propiedades
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-9(8(12)3-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNOOPZYYYTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)
![[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B3036150.png)



![1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole](/img/structure/B3036159.png)
![2-[3,4-bis(2,4-dichlorobenzoyl)-1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B3036160.png)
![2-(3-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036161.png)
![2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036162.png)
![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036165.png)
![2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile](/img/structure/B3036166.png)
